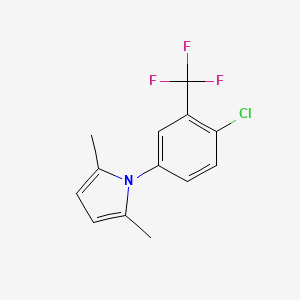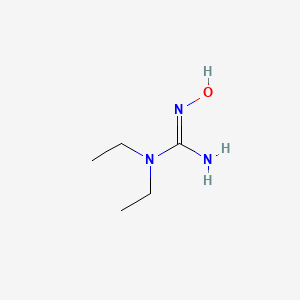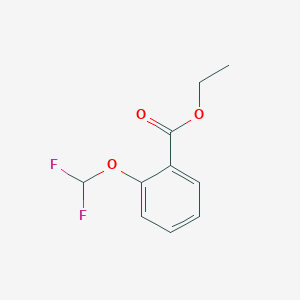
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” is a rare and unique chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” could potentially involve the use of 2-chloro-5-nitrobenzoic acid as a precursor . The production process of 2-chloro-5-nitrobenzoic acid involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” is represented by the linear formula C13H15ClN2O3 . The molecular weight of the compound is 282.729 .
Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Studies
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane: may serve as a tool for studying tubulin polymerization . Tubulin is a key protein that assembles into microtubules, which are essential components of the cell’s cytoskeleton . By affecting tubulin polymerization, researchers can gain insights into cell division, intracellular transport, and the development of disorders like cancer and neurodegenerative diseases .
Development of PROTACs
The compound could be used in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are molecules designed to target specific proteins for degradation . Given its structural features, 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane could be linked to ligands for proteins of interest, recruiting an E3 ligase to induce protein degradation . This has significant implications for drug development and the study of protein homeostasis.
Oncology Research
In oncology, this compound could be investigated for its potential as a microtubule destabilizing agent . Many cancer treatments involve the use of agents that either stabilize or destabilize microtubules to inhibit cancer cell growth . The ability of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane to interact with tubulin could make it a candidate for anti-cancer drug development.
Neurodegenerative Disease Models
This compound might be applied in creating models of neurodegenerative diseases . Dysregulation of tubulin and microtubules is associated with diseases like Alzheimer’s and Parkinson’s . By modulating tubulin dynamics, researchers can better understand the pathophysiology of these conditions and test potential therapies.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-chloro-5-nitrophenyl)-(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-11-3-2-9(16(18)19)8-10(11)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHBKJMNWNIZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)
![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)
![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)
![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)




![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)